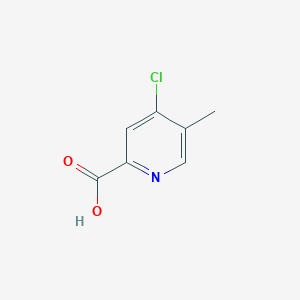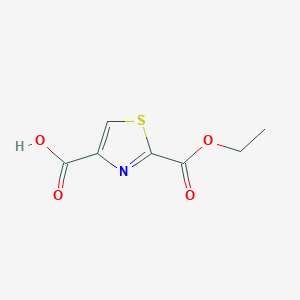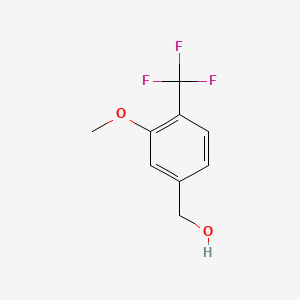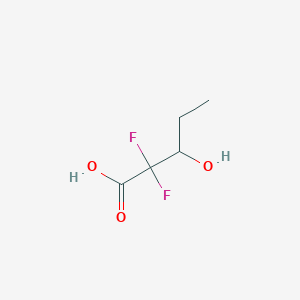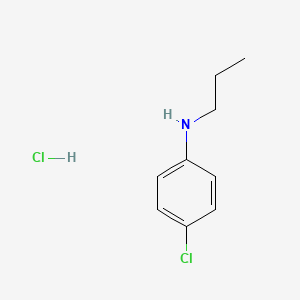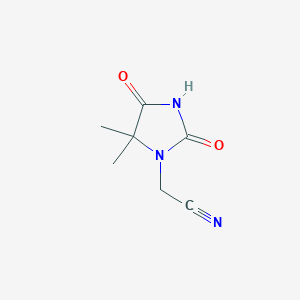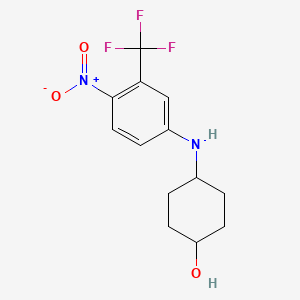
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol
Vue d'ensemble
Description
“4-Nitro-3-(trifluoromethyl)phenylamine” is an organic intermediate . It’s a metabolite of flutamide, an anti-androgen drug .
Synthesis Analysis
The synthesis of “4-Nitro-3-(trifluoromethyl)phenylamine” involves several steps. It can be synthesized from trifluorotoluene via nitration followed by reduction . Another method involves the reaction of m-(trifluoromethyl)aniline with acetylchloride in a non-protic environment .Molecular Structure Analysis
The molecular formula of “4-Nitro-3-(trifluoromethyl)phenylamine” is C7H4F3NO3 . Its molecular weight is 207.1068 .Applications De Recherche Scientifique
Degradation and Stability Analysis
LC-MS/MS Study of Degradation Processes : The degradation processes of Nitisinone, structurally related to the compound of interest, have been studied extensively. Using liquid chromatography coupled with mass spectrometry (LC-MS/MS), the stability of Nitisinone in various conditions was analyzed, revealing insights into the degradation products and their stability, which could be crucial for understanding the properties and potential environmental or biological impacts of similar compounds (Barchańska et al., 2019).
Industrial Applications
Cyclohexane Oxidation for Nylon Production : Cyclohexane oxidation, a process closely associated with the cyclohexanol structure in the compound, is critical for producing cyclohexanol and cyclohexanone. These are intermediates for nylon production. The reaction's selectivity and conversion levels are pivotal, impacting the efficiency and yield of the process. Different metal salts are employed as catalysts, highlighting the importance of this process in industrial applications and the potential relevance of related compounds in improving or understanding these reactions (khirsariya & Mewada, 2014).
Environmental Impact and Management
TFM in Environmental Control : The use of 3-trifluoromethyl-4-nitrophenol (TFM), structurally similar to the compound of interest, is limited geographically but is principal in controlling sea lamprey populations. Its environmental impacts are noted to be transient, with ecosystems returning to pre-treatment conditions after application. Understanding the environmental fate and effects of such compounds is crucial for their responsible use and management (Hubert, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBLAAHJGEMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

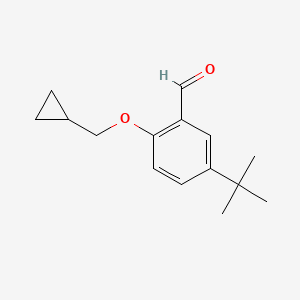
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)



